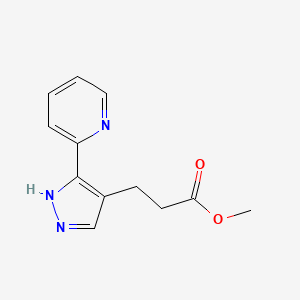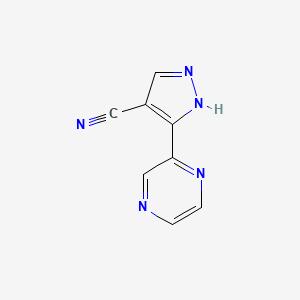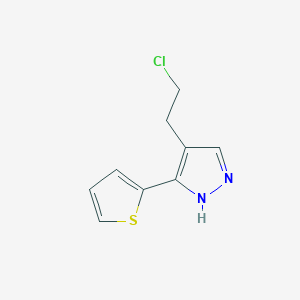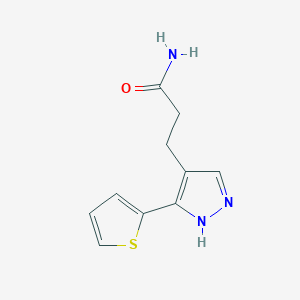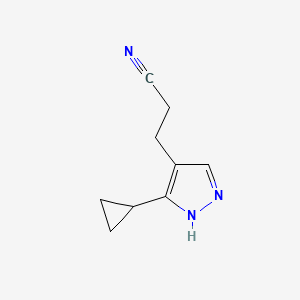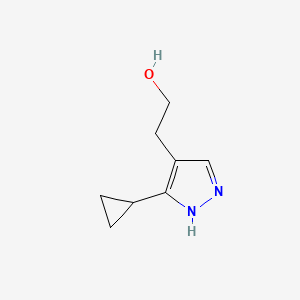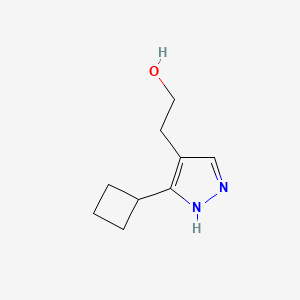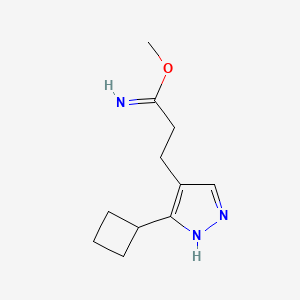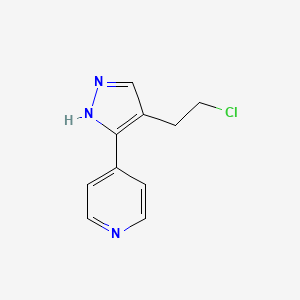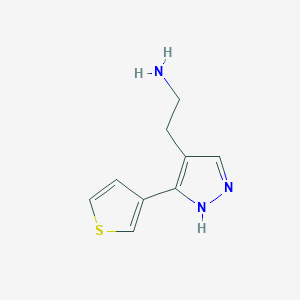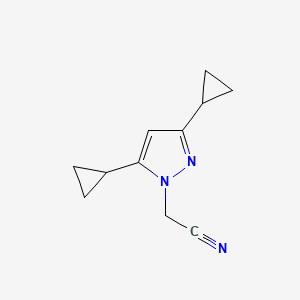![molecular formula C12H12ClN3 B1482337 7-(クロロメチル)-6-シクロプロピル-1-(プロプ-2-イン-1-イル)-1H-イミダゾ[1,2-b]ピラゾール CAS No. 2090994-15-1](/img/structure/B1482337.png)
7-(クロロメチル)-6-シクロプロピル-1-(プロプ-2-イン-1-イル)-1H-イミダゾ[1,2-b]ピラゾール
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrazole-based prominent drugs are available on the market, such as Pyrazofurin, Encorafenib, Celecoxib, Crizotinib, Lonazolac, etc .
Synthesis Analysis
The synthesis of similar compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This synthesis involves a reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
Chemical Reactions Analysis
Compounds containing pyrazole scaffolds, with π-excessive monocyclic aromatic heterocyclic groups, are prone to possess an extensive biological activities .
科学的研究の応用
抗菌活性
この化合物は顕著な抗菌特性を示します。イミダゾ[1,2-b]ピラゾール部分は、さまざまな菌株の細菌や真菌に対する抗菌効果を高めると知られています。 例えば、ピラゾール骨格を持つ化合物は、抗菌効果を含む広範な生物活性を示しています 。これは、新しい抗菌剤の開発のための潜在的な候補となります。
抗酸化特性
ピラゾール誘導体の抗酸化活性は、もう1つの有望な用途です。 これらの化合物は、DPPHフリーラジカル捕捉アッセイなどのアッセイを使用して評価できます。このアッセイは、フリーラジカルを中和する能力を測定します 。この化合物の構造により、フリーラジカルのスカベンジャーとして作用し、細胞を酸化ストレスから保護することができます。
抗癌の可能性
ピラゾール誘導体は、その抗癌活性について研究されています。この化合物の構造的複雑さは、さまざまな生物学的標的との相互作用を可能にし、潜在的に癌細胞の増殖を阻害します。 分子ドッキング研究は、癌関連酵素またはタンパク質との相互作用を評価するために実施できます .
抗ウイルス用途
この化合物の潜在的な抗ウイルス用途は、特に新興感染症の文脈において関連しています。 ピラゾール系化合物は、抗ウイルス活性を示しており、ウイルス酵素またはタンパク質との相互作用は、計算研究を通じて調べることができます .
抗炎症効果
ピラゾール部分を有する化合物は、抗炎症特性を持つことが知られています。 これは、炎症性経路を調節する能力によるものであり、慢性炎症性疾患の治療研究に役立ちます .
抗マラリア活性
ピラゾール誘導体は、その抗マラリア活性についても研究されています。 マラリア原虫のライフサイクルを妨げる能力は、新しい抗マラリア薬の開発のための興味深い候補となります .
抗リーシュマニア活性
抗リーシュマニア用途の研究は、この化合物が重要となる可能性のある別の分野です。 リーシュマニア症は、原虫寄生虫によって引き起こされる病気であり、ピラゾール誘導体はこれらの生物に対して活性を示しています .
抗増殖効果
この化合物の抗増殖効果は、異常な細胞増殖を特徴とする疾患の研究にとって重要です。 細胞増殖を阻害することにより、このような化合物は、乾癬や過形成などの病状の潜在的な治療法を研究するために使用できます .
作用機序
Target of action
Imidazole, a component of this compound, is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Propargyl-containing compounds have been reported as valuable precursors for the synthesis of heterocycles .
Mode of action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
Propargyl-containing compounds have been reported to induce the secretion of sappα and increased mapk phosphorylation .
Pharmacokinetics
An adme analysis was performed on a series of 1,2,3-triazole hybrids with amine-ester functionality, indicating that the compounds possess a favorable profile and can be considered as patient compliant .
Result of action
Compounds containing a propargyl group display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative .
Action environment
The stability of 1,2,3-triazoles against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to its enhanced biocompatibility .
将来の方向性
生化学分析
Biochemical Properties
7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including topoisomerase IV and the main protease of the novel SARS-CoV-2 virus . The compound exhibits strong binding affinities with these enzymes, indicating its potential as an inhibitor. The interactions are primarily characterized by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit the enzyme’s activity.
Cellular Effects
The effects of 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. It has been shown to inhibit the growth of gram-positive bacteria by targeting topoisomerase IV . Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins. For instance, its interaction with the SARS-CoV-2 main protease disrupts viral replication, thereby influencing viral gene expression and metabolism .
Molecular Mechanism
At the molecular level, 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of topoisomerase IV, forming a stable complex that inhibits the enzyme’s catalytic activity . This inhibition prevents the relaxation of supercoiled DNA, thereby hindering bacterial replication. Similarly, the compound binds to the catalytic domain of the SARS-CoV-2 main protease, blocking its activity and preventing viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on target enzymes and cellular processes, indicating its potential for sustained biochemical applications .
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold for safe usage . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites that are excreted through the urine . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues . Additionally, the compound’s interaction with transporters such as P-glycoprotein affects its cellular uptake and efflux, impacting its overall bioavailability .
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity by directing it to specific subcellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
7-(chloromethyl)-6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-2-5-15-6-7-16-12(15)10(8-13)11(14-16)9-3-4-9/h1,6-7,9H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVBQONBEZLCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=C(C(=N2)C3CC3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



